5-Methoxyisoquinoline hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-methoxyisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-7H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNRQLNODDALDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856365 | |

| Record name | 5-Methoxyisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418117-87-9 | |

| Record name | 5-Methoxyisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxyisoquinoline hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Methoxyisoquinoline Hydrochloride

Authored by: A Senior Application Scientist

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] Since the isolation of morphine in the early 19th century, isoquinoline alkaloids have been a focal point of scientific research, leading to the development of various therapeutic agents.[1] this compound, a derivative of this important class, serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, characterized by a bicyclic aromatic system containing a nitrogen atom and a methoxy substituent at the C5 position, imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.

This guide provides a comprehensive technical overview of the molecular structure of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, structural characterization, and potential applications, grounded in established scientific principles and methodologies.

Molecular Identity and Physicochemical Properties

This compound is the salt form of the parent compound, 5-methoxyisoquinoline. The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable characteristic for many biological and synthetic applications.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxyisoquinolin-2-ium chloride | [4] |

| CAS Number | 1418117-87-9 | [5] |

| Molecular Formula | C₁₀H₁₀ClNO | [5] |

| Molecular Weight | 195.65 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [3] |

| Storage Temperature | Inert atmosphere, Room Temperature | [5] |

| Canonical SMILES | COC1=CC=CC2=C1C=CN=C2.Cl | [4] |

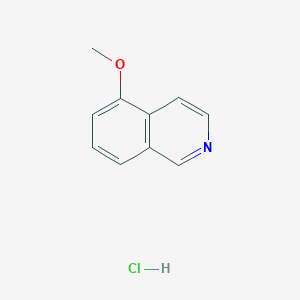

Molecular Structure Diagram

The fundamental structure consists of a fused benzene and pyridine ring, forming the isoquinoline core. A methoxy group (-OCH₃) is attached to the C5 position of the benzene ring. In the hydrochloride salt, the nitrogen atom of the pyridine ring is protonated.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of isoquinoline derivatives can be achieved through various established methods. A common approach for synthesizing the core isoquinoline structure involves the Bischler-Napieralski or Pictet-Spengler reaction. For 5-Methoxyisoquinoline, a practical synthesis may start from a commercially available precursor like 5-bromoisoquinoline.

Synthetic Workflow

A plausible synthetic route involves the conversion of 5-bromoisoquinoline to an intermediate S-isoquinoline isothiourea salt, followed by oxidative chlorosulfonylation and subsequent reactions to introduce the methoxy group.[6] A more direct approach could involve a nucleophilic substitution or a metal-catalyzed coupling reaction to replace the bromine with a methoxy group. The final step is the formation of the hydrochloride salt.

Caption: General synthetic workflow for 5-Methoxyisoquinoline HCl.

Experimental Protocol: Synthesis and Salt Formation

This protocol is a representative example and should be optimized based on laboratory conditions and scale.

Step 1: Synthesis of 5-Methoxyisoquinoline (Free Base)

-

To a solution of 5-bromoisoquinoline (1.0 eq) in anhydrous toluene, add sodium methoxide (1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).

-

Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 2: Purification of the Free Base

-

The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 5-methoxyisoquinoline.

Step 3: Formation of this compound

-

Dissolve the purified 5-methoxyisoquinoline in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate will form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Spectroscopic and Crystallographic Characterization

Structural elucidation and confirmation are critical for ensuring the identity and purity of a synthesized compound. A combination of spectroscopic methods provides a comprehensive characterization of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[7][8]

-

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm) with characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The methoxy protons will appear as a sharp singlet further upfield (around 4.0 ppm). The proton on the nitrogen (N-H) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon. Aromatic carbons typically resonate between 110-160 ppm, while the methoxy carbon will appear around 55-60 ppm.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:

-

~3000-3100 cm⁻¹: C-H stretching (aromatic)

-

~2850-2950 cm⁻¹: C-H stretching (aliphatic, from the methoxy group)

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings

-

~1250-1000 cm⁻¹: C-O stretching (from the ether linkage of the methoxy group)

-

~2400-2700 cm⁻¹: A broad absorption band characteristic of the N⁺-H stretch in the amine hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For this compound, Electrospray Ionization (ESI) would likely show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base at m/z 160.07, corresponding to the formula [C₁₀H₁₀NO]⁺.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[11][12] This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. For this compound, a crystallographic study would confirm the planarity of the isoquinoline ring system, the conformation of the methoxy group, and the ionic interaction between the protonated isoquinoline nitrogen and the chloride anion.[13] The heterocyclic ring is expected to adopt a conformation close to planar, consistent with its aromatic character.[13]

Applications in Drug Development and Research

The isoquinoline core is a cornerstone in medicinal chemistry, found in a wide array of drugs with diverse therapeutic actions.[2][14] These include antitumor, antiviral, antimalarial, and antibacterial agents.[1][15][16] The specific substitution pattern on the isoquinoline ring system is critical for modulating biological activity and pharmacokinetic properties.

The 5-methoxy substitution can influence the molecule's interaction with biological targets by altering its electronic distribution and hydrogen bonding capabilities. For instance, derivatives of indolo[2,3-b]quinoline, which contains a related structural motif, have been investigated as anticancer agents that modulate critical signaling pathways like the PI3K/AKT/mTOR pathway.[17] This pathway is frequently dysregulated in various cancers and controls cell growth, proliferation, and survival.

Caption: Potential modulation of the PI3K/AKT/mTOR pathway by isoquinoline derivatives.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The following information is based on general safety guidelines for similar chemical compounds.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][18]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[19][20]

-

Wash skin thoroughly after handling.[18]

-

IF ON SKIN: Wash with plenty of soap and water.[21]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

-

Store in a well-ventilated place. Keep container tightly closed.[18]

-

Store locked up.[20]

-

Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.[18][19][20][21][22]

Conclusion

This compound is a structurally significant molecule with considerable potential as a scaffold and intermediate in synthetic and medicinal chemistry. Its molecular architecture, defined by the rigid, aromatic isoquinoline core and the electronically influential methoxy group, provides a versatile platform for the design of novel bioactive compounds. A thorough understanding of its structure, confirmed through rigorous spectroscopic and crystallographic analysis, is fundamental to unlocking its full potential in the development of next-generation therapeutics.

References

-

5-Methoxyisoquinoline | C10H9NO | CID 13754283 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC . National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid - ResearchGate . ResearchGate. Available from: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI . MDPI. Available from: [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI . MDPI. Available from: [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]

-

4-Octylphenol monoethoxylate - CAS Common Chemistry . CAS. Available from: [Link]

-

Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate . ResearchGate. Available from: [Link]

-

Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline - PrepChem.com . PrepChem.com. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube . YouTube. Available from: [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PubMed Central . National Center for Biotechnology Information. Available from: [Link]

- CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents. Google Patents.

-

X-ray crystallography in drug discovery - PubMed . National Center for Biotechnology Information. Available from: [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed . National Center for Biotechnology Information. Available from: [Link]

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate . ResearchGate. Available from: [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

-

5-Methoxyisoquinoline | CAS#:90806-58-9 | Chemsrc . Chemsrc.com. Available from: [Link]

-

Biologically active quinoline and quinazoline alkaloids part I - PMC - PubMed Central . National Center for Biotechnology Information. Available from: [Link]

-

Safety Data Sheet - Angene Chemical . Angene Chemical. Available from: [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI . MDPI. Available from: [Link]

-

Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]

-

Perfluorooctanoic acid - CAS Common Chemistry . CAS. Available from: [Link]

-

5-Methoxyquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase . SpectraBase. Available from: [Link]

-

5-Methoxyquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase . SpectraBase. Available from: [Link]

-

Agricultural land in Eritrea Buy | Agricultural land in ... . Available from: [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 29969-26-4 [smolecule.com]

- 4. 5-Methoxyisoquinoline | C10H9NO | CID 13754283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 6. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 15. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. fishersci.fr [fishersci.fr]

- 22. angenechemical.com [angenechemical.com]

Introduction: The Significance of the Isoquinoline Scaffold

An In-depth Technical Guide to the Synthesis of 5-Methoxyisoquinoline Hydrochloride

The isoquinoline nucleus is a privileged heterocyclic scaffold found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological properties.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] 5-Methoxyisoquinoline, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals, especially in the development of central nervous system agents and antitumor compounds.[6] This guide provides a detailed technical overview of the primary synthetic pathways to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and comparative analysis of each route for researchers and professionals in drug development.

Physicochemical Properties

A clear understanding of the target compound's properties is essential for synthesis, purification, and handling.

| Property | 5-Methoxyisoquinoline (Free Base) | This compound |

| CAS Number | 90806-58-9[7] | 1418117-87-9[8] |

| Molecular Formula | C₁₀H₉NO[7] | C₁₀H₁₀ClNO[8] |

| Molecular Weight | 159.19 g/mol [6][7] | 195.65 g/mol [8] |

| Appearance | Not specified | Solid[8] |

| Boiling Point | 295.6°C[6] | Not available |

| Storage Conditions | Room temperature, dry[6] | Inert atmosphere, Room Temperature[8] |

Core Synthetic Strategies for the Isoquinoline Ring System

The construction of the isoquinoline core is a well-established field in organic chemistry, dominated by several named reactions. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and scalability. For 5-methoxyisoquinoline, the key is to employ a starting material bearing a methoxy group at the meta-position of a phenyl ring, which will ultimately become the 5-position of the isoquinoline system.

The most prominent methods include:

-

The Bischler-Napieralski Reaction: An intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides.[9]

-

The Pomeranz-Fritsch Reaction: The acid-catalyzed synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[10]

-

The Pictet-Spengler Reaction: Condensation of a β-arylethylamine with a carbonyl compound, which typically yields a tetrahydroisoquinoline that requires subsequent oxidation.[11][12][13]

Below, we delve into the two most direct routes for synthesizing the aromatic 5-methoxyisoquinoline core.

Pathway 1: The Bischler-Napieralski Reaction

This is one of the most effective and widely used methods for preparing 3,4-dihydroisoquinolines, which are then easily oxidized to the corresponding aromatic isoquinolines.[14] The reaction involves the cyclization of a β-phenylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[14][15]

Mechanistic Rationale

The reaction proceeds via an intramolecular electrophilic aromatic substitution.[9][16] The presence of an electron-donating group, such as the methoxy group on the aromatic ring, strongly activates the ring towards electrophilic attack, facilitating cyclization.[14][16] The reaction typically yields a 3,4-dihydroisoquinoline intermediate, which must be dehydrogenated (aromatized) to furnish the final isoquinoline product.

Caption: Workflow for 5-Methoxyisoquinoline HCl via Bischler-Napieralski Reaction.

Detailed Experimental Protocol

Step 1: Synthesis of N-Formyl-2-(3-methoxyphenyl)ethylamine (Amide Precursor)

-

To a stirred solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent like toluene or dichloromethane, add formic acid (1.2 eq).

-

Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer successively with a saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-formyl amide, which can often be used in the next step without further purification.

Step 2: Cyclization to 3,4-Dihydro-5-methoxyisoquinoline

-

In a flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve the N-formyl-2-(3-methoxyphenyl)ethylamine (1.0 eq) in anhydrous toluene.

-

Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the solution at 0°C. Caution: The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated ammonium hydroxide or sodium hydroxide solution to a pH > 9.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude dihydroisoquinoline.

Step 3: Aromatization to 5-Methoxyisoquinoline

-

Dissolve the crude 3,4-dihydro-5-methoxyisoquinoline in a high-boiling solvent such as xylene or decalin.

-

Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction mixture, and filter it through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Pathway 2: The Pomeranz-Fritsch Reaction

This reaction provides a more direct route to the fully aromatic isoquinoline ring system. It involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, followed by an acid-catalyzed cyclization.[10][17][18]

Mechanistic Rationale

The reaction begins with the formation of a benzalaminoacetal from the condensation of the aldehyde and the amine.[10] In the presence of a strong acid, typically concentrated sulfuric acid, the acetal is hydrolyzed, and subsequent intramolecular electrophilic attack of the resulting enol or iminium species on the activated benzene ring leads to cyclization and dehydration, ultimately forming the aromatic isoquinoline ring.[10][17]

Caption: Workflow for 5-Methoxyisoquinoline HCl via Pomeranz-Fritsch Reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methoxyisoquinoline

-

Mix m-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) and stir at room temperature for 1-2 hours to form the Schiff base intermediate.

-

Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 70-80% H₂SO₄) (5-10 eq) while maintaining the temperature below 10°C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-100°C for several hours. The optimal temperature and time should be determined by monitoring the reaction via TLC.

-

After completion, cool the reaction mixture and pour it onto a large amount of crushed ice.

-

Carefully neutralize the acidic solution with a strong base (e.g., NaOH or NH₄OH) to a pH of 9-10.

-

Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or chloroform).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-methoxyisoquinoline.

Final Step: Conversion to Hydrochloride Salt

The free base of 5-methoxyisoquinoline is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties, which is particularly important in pharmaceutical applications.

Protocol for Hydrochloride Salt Formation

-

Dissolve the purified 5-methoxyisoquinoline free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether, isopropanol, or methanol.

-

To this stirred solution, add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Alternatively, gaseous HCl can be bubbled through the solution.

-

Stir the resulting suspension at room temperature for 30-60 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.[19]

Comparative Analysis of Synthesis Pathways

| Feature | Bischler-Napieralski Reaction | Pomeranz-Fritsch Reaction |

| Starting Materials | β-phenylethylamine derivative, Formylating agent | Benzaldehyde derivative, Aminoacetaldehyde acetal |

| Key Reagents | POCl₃, P₂O₅ (cyclization); Pd/C (aromatization) | Concentrated H₂SO₄ |

| Number of Steps | Typically 3 (Amidation, Cyclization, Aromatization) | 1-2 (Condensation and Cyclization can be one-pot) |

| Intermediate | 3,4-Dihydroisoquinoline | Benzalaminoacetal |

| Advantages | High yields, reliable for electron-rich systems.[20] | More direct route to the aromatic product. |

| Disadvantages | Requires a separate aromatization step, harsh reagents. | Can result in low yields, requires strongly acidic conditions.[17] |

Conclusion

The synthesis of this compound can be effectively achieved through several classical organic reactions. The Bischler-Napieralski pathway, while involving more steps, is often robust and reliable, especially given the activating nature of the methoxy substituent. The Pomeranz-Fritsch reaction offers a more direct, albeit sometimes lower-yielding, alternative. The selection of the optimal synthetic route will depend on factors such as starting material availability, scalability requirements, and the specific expertise and equipment available in the laboratory. Both pathways culminate in a straightforward conversion to the stable and crystalline hydrochloride salt, providing a key building block for further research and drug development.

References

- Smolecule. (n.d.). 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Methoxyisoquinoline. Retrieved from [Link]

-

ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]

-

Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

YouTube. (2019). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. Retrieved from [Link]

-

Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

-

Organic Chemistry Reaction. (2025). pomeranz-fritsch synthesis of isoquinoline. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 5-Methoxyisoquinoline. Retrieved from [Link]

-

Nature. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

Thieme. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

-

Chemsrc. (2025). 5-Methoxyisoquinoline. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C10H10ClNO, 10 grams. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Buy 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 29969-26-4 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. 5-Methoxyisoquinoline [myskinrecipes.com]

- 7. 5-Methoxyisoquinoline | C10H9NO | CID 13754283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 13. organicreactions.org [organicreactions.org]

- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 15. Bischler-Napieralski Reaction [organic-chemistry.org]

- 16. jk-sci.com [jk-sci.com]

- 17. organicreactions.org [organicreactions.org]

- 18. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 19. calpaclab.com [calpaclab.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-Methoxyisoquinoline Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyisoquinoline hydrochloride is a member of the isoquinoline alkaloid family, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[1][2] The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][3] While this compound itself is often utilized as a key synthetic intermediate in the development of agents targeting the central nervous system (CNS) and as anti-tumor compounds, its intrinsic mechanism of action is not yet fully elucidated.[4] This technical guide synthesizes the available evidence for the most probable molecular mechanisms of this compound, drawing from the established pharmacology of structurally related analogues. We present two primary putative mechanisms: inhibition of Poly(ADP-ribose) polymerase (PARP) and modulation of central nervous system (CNS) receptors. This guide provides detailed experimental protocols for the validation of these mechanisms and is intended to serve as a foundational resource for researchers investigating this and similar compounds.

Introduction to 5-Methoxyisoquinoline and its Therapeutic Potential

The isoquinoline nucleus is a cornerstone of numerous biologically active compounds, from the analgesic morphine to the vasodilator papaverine.[1][3] The addition of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, membrane permeability, and interactions with biological targets.[1] Given the diverse activities of isoquinoline derivatives, this compound represents a compound of significant interest for drug discovery and development, with potential applications in oncology and neurology.[1][4]

Postulated Mechanism of Action I: PARP Inhibition and Synthetic Lethality

A compelling hypothesis for the mechanism of action of this compound is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[5]

The Principle of PARP Inhibition

In healthy cells, damage to a single strand of DNA is detected and repaired by the PARP-mediated BER pathway. If this pathway is inhibited, single-strand breaks can accumulate and be converted into more lethal double-strand breaks during DNA replication. In cells with a functional homologous recombination (HR) pathway, these double-strand breaks can be efficiently repaired. However, in cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, the loss of PARP activity leads to a state of "synthetic lethality," where the combination of two non-lethal defects (defective HR and inhibited BER) results in cell death.[5]

The Isoquinoline Scaffold in PARP Inhibition

The isoquinoline core is a well-established pharmacophore for PARP inhibitors. Notably, the structurally similar compound, 5-aminoisoquinoline, is a known and active PARP-1 inhibitor. This provides a strong rationale for investigating this compound as a potential PARP inhibitor.

Downstream Signaling Pathway: DNA Damage Response

Inhibition of PARP1 by a compound like this compound would lead to the trapping of PARP1 on DNA at sites of single-strand breaks. This prevents the recruitment of other DNA repair proteins and causes replication forks to stall and collapse, generating double-strand breaks. In HR-deficient cells, the inability to repair these breaks triggers apoptosis.

Postulated Mechanism of Action II: Modulation of CNS Receptors

An alternative or potentially concurrent mechanism of action for this compound is the modulation of central nervous system receptors. The tetrahydroisoquinoline scaffold, a reduced form of isoquinoline, is known to interact with various neurotransmitter receptors.

Dopamine and Serotonin Receptor Affinity

Derivatives of isoquinoline have been shown to possess high affinity for dopamine D2-like receptors and a range of serotonin (5-HT) receptors, including 5-HT1A and 5-HT2A.[6] These receptors are G-protein coupled receptors (GPCRs) that play critical roles in mood, cognition, and motor control. The interaction of a ligand with these receptors can be as an agonist, antagonist, or partial agonist, each leading to distinct downstream signaling events.

Downstream Signaling Pathways: GPCR Cascades

Binding of this compound to dopamine or serotonin receptors would initiate a cascade of intracellular events. For example, activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Conversely, activation of some 5-HT receptors, like the 5-HT2A receptor, activates the Gq signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Experimental Validation Protocols

To elucidate the definitive mechanism of action of this compound, a series of in vitro experiments are recommended.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Methodology:

-

Preparation of Reagents: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, biotinylated NAD+, and a solution of this compound at various concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

-

Enzyme Addition: Add the PARP1 enzyme to each well and incubate briefly.

-

Initiation of Reaction: Add biotinylated NAD+ to initiate the PARP reaction. Incubate at room temperature.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chemiluminescent HRP substrate.

-

Data Acquisition: Measure the luminescence using a plate reader. A decrease in signal indicates inhibition of PARP1 activity.

-

Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for PARP Inhibitor Efficacy

This assay assesses the cytotoxic effect of the compound on cancer cell lines with and without deficiencies in the homologous recombination pathway.

Methodology:

-

Cell Culture: Culture BRCA2-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3) pancreatic cancer cell lines.

-

Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).

-

Data Analysis: Normalize the viability data to vehicle-treated controls and plot against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA2-deficient cell line is indicative of synthetic lethality.

Radioligand Receptor Binding Assay

This assay measures the affinity of the test compound for a specific CNS receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing the receptor of interest (e.g., HEK293 cells expressing human D2 or 5-HT2A receptors).

-

Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors) and a range of concentrations of this compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. The data are fitted to a one-site competition model to determine the Ki (inhibitory constant) of the test compound.

Quantitative Data Summary

As of the date of this publication, specific quantitative data for this compound's activity as a PARP inhibitor or CNS receptor ligand are not available in the public domain. The following table provides a template for the expected data to be generated from the aforementioned experimental protocols.

| Parameter | Target | Expected Value Range | Significance |

| IC50 | PARP1 | nM to low µM | Potency of PARP inhibition |

| GI50 | BRCA2-deficient cells | Significantly lower than proficient cells | Indication of synthetic lethality |

| Ki | D2 Receptor | nM to µM | Affinity for dopamine D2 receptor |

| Ki | 5-HT2A Receptor | nM to µM | Affinity for serotonin 5-HT2A receptor |

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses the potential to act as either a PARP inhibitor, a modulator of CNS receptors, or both. Its structural similarity to known active compounds in both domains makes it a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate its precise mechanism of action. Future studies should focus on a comprehensive in vitro pharmacological profiling to determine its binding affinities and functional activities across a wide panel of enzymes and receptors. Such data will be invaluable for guiding the preclinical and clinical development of this and other novel isoquinoline derivatives, potentially unlocking new therapeutic avenues in oncology and neuroscience.

References

- Ćwiklińska, M., et al. (2020).

- Glennon, R. A., et al. (1987). Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. Neuropharmacology, 26(12), 1803-6.

- Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019.

-

MySkinRecipes. 5-Methoxyisoquinoline. Available from: [Link].

- Ye, G., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.

- Ćwiklińska, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.

-

PubChem. 5-Methoxyisoquinoline. Available from: [Link].

- Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

- Ćwiklińska, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.

- Wang, S., et al. (2021). Drug screening analyses by target and molecular pathway reveal the synergistic interaction between MS023 and PARP inhibitors.

- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed Central.

- Wang, Y., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI.

- Foster, D. J., et al. (2014).

- Bermudez, M. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

- Stark, H., et al. (2019). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif.

- Johnson, N. (2018). Identifying Determinants of PARP Inhibitor Sensitivity in Ovarian Cancer. DTIC.

- Nichols, D. E. (2018). Affinity values (K i in nM) at selected serotonin receptor isoforms.

- Mutch, D., et al. (2024). Primary results and characterization of patients with exceptional outcomes in a phase 1b study combining PARP and MEK inhibition, with or without anti-PD-L1, for BRCA wild-type, platinum-sensitive, recurrent ovarian cancer. PubMed.

- Wang, R., et al. (2017). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. PubMed Central.

- Gerasimova, N., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. MDPI.

- Schepmann, D., et al. (2015). MS Binding Assays for D1 and D5 Dopamine Receptors. PubMed.

- Lewis, K. M., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI.

-

Chemsrc. 5-Methoxyisoquinoline | CAS#:90806-58-9. Available from: [Link].

- Khan, A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI.

- Matsuoka, H., et al. (2022). Clinical and molecular biomarkers predicting response to PARP inhibitors in ovarian cancer.

- Merches, K., et al. (2024).

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 5-Methoxyisoquinoline [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 103030-69-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Biological Activity of 5-Methoxyisoquinoline Hydrochloride

A Senior Application Scientist's Perspective on Navigating the Research Landscape of a Promising Scaffold

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a "privileged" structure in medicinal chemistry. Its presence in numerous natural alkaloids and synthetic pharmaceuticals underscores its vast therapeutic potential.[1][2][3] This guide focuses on a specific, yet underexplored derivative: 5-Methoxyisoquinoline Hydrochloride. While it is primarily recognized as a versatile synthetic intermediate for creating more complex, biologically active compounds, a deeper analysis of its structural components suggests a latent potential for direct biological activity.[1][4]

This document moves beyond a simple recitation of facts. Instead, it offers a framework for understanding the potential biological activities of this compound by examining its core structure, the influence of its methoxy substituent, and the known activities of its close chemical relatives. Furthermore, it provides a comprehensive, field-tested roadmap for researchers to systematically investigate and validate its therapeutic promise.

The Isoquinoline Core: A Foundation of Diverse Bioactivity

The isoquinoline ring system is a cornerstone of natural product chemistry and drug discovery. Alkaloids containing this moiety are known to exhibit a wide spectrum of pharmacological effects, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][5] This inherent bioactivity of the core structure provides the first clue that even seemingly simple derivatives like 5-Methoxyisoquinoline could possess noteworthy biological effects.

The Influence of Methoxy Substitution: Modulating Potency and Selectivity

The introduction of a methoxy group at the C5 position is a critical structural feature. Methoxy groups are electron-donating, which can alter the electron density of the aromatic ring system. This modification can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets and its metabolic stability.[4][6]

In many classes of compounds, methoxy substitutions are key to fine-tuning binding affinity and specificity for targets such as enzymes or receptors.[6] While direct studies on 5-Methoxyisoquinoline are scarce, the well-documented importance of this functional group in related bioactive molecules provides a strong rationale for investigating its role in this specific context.

Insights from Structurally Related Compounds: Building a Hypothesis

Due to the limited direct research on this compound, a significant portion of our understanding must be extrapolated from its structural analogs.

The Reduced Form: 5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ)

The hydrogenated counterpart, 5-MeO-THIQ, offers the most tantalizing clues. Tetrahydroisoquinolines (THIQs) as a class are known to interact with the central nervous system.[1] Although the mechanism of action for 5-MeO-THIQ itself is not fully elucidated, based on related THIQ compounds, its potential molecular targets are likely to include:

-

Dopamine Receptors: Many THIQ derivatives are ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4).[1]

-

Serotonin Receptors: Interactions with various serotonin (5-HT) receptor subtypes are also plausible.[1]

-

Monoamine Oxidase (MAO): Potential for inhibitory activity against this key enzyme in neurotransmitter metabolism.[1]

It is crucial to underscore that 5-Methoxyisoquinoline is an aromatic system, which will have different conformational and electronic properties compared to the more flexible, saturated ring of 5-MeO-THIQ. However, the potential for CNS activity is a strong starting point for investigation.

Other Methoxy-Substituted Quinolines and Isoquinolines

Research on other methoxy-substituted heterocyclic systems further broadens the field of potential activities:

-

Anticancer Potential: A study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline revealed that it inhibits the proliferation of colorectal cancer cells by blocking the PI3K/AKT/mTOR signaling pathway and inducing apoptosis.[7][8] This suggests that methoxy-substituted quinoline and isoquinoline cores can modulate critical cell survival pathways.

-

Modulation of Inflammatory Pathways: A synthesized compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to inhibit Toll-Like Receptor (TLR) signaling pathways (both MyD88-dependent and TRIF-dependent), which are crucial in the innate immune response and inflammation.[9] This highlights the potential for methoxy-phenyl derivatives to have anti-inflammatory effects.

The following diagram illustrates a hypothetical mechanism by which a methoxy-isoquinoline derivative could interfere with a key cancer-related signaling pathway, based on findings from related compounds.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

A Proposed Research Workflow for Characterizing Biological Activity

Given the nascent state of research on this compound, a structured and logical experimental workflow is paramount. The following protocol is designed as a self-validating system to progressively uncover and confirm its biological activities.

Caption: A systematic workflow for biological activity characterization.

Experimental Protocols

Protocol 1: Initial Cytotoxicity Screening (MTT Assay)

This protocol serves to identify any broad antiproliferative activity against cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates a cytotoxic or antiproliferative effect.

Protocol 2: Kinase Inhibition Screening (Generic Luminescent Assay)

This protocol is a template for screening against a panel of kinases (e.g., PI3K, AKT, mTOR).

-

Reagent Preparation: Prepare kinase buffer, substrate, ATP, and the this compound at 2x the final desired concentration.

-

Reaction Setup: In a 96-well plate, add 5 µL of the compound dilution, 5 µL of the kinase/substrate mixture, and initiate the reaction by adding 10 µL of ATP solution. Include positive (known inhibitor) and negative (vehicle) controls.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Add 20 µL of a kinase detection reagent (e.g., ADP-Glo™) that converts the ADP produced into a luminescent signal. Incubate for 40 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percentage of kinase inhibition based on the reduction in the luminescent signal relative to the negative control.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is readily available, the following table is a hypothetical representation of how results from the proposed screening workflow could be presented. This serves as a template for researchers.

| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) |

| Cytotoxicity | HCT116 | IC₅₀ | 15.2 µM |

| MCF-7 | IC₅₀ | > 100 µM | |

| Enzyme Inhibition | PI3Kα | IC₅₀ | 8.7 µM |

| MAO-A | IC₅₀ | 45.1 µM | |

| Receptor Binding | Dopamine D2 | Kᵢ | > 50 µM |

| Serotonin 5-HT₂ₐ | Kᵢ | 22.3 µM |

Conclusion and Future Directions

This compound stands as a compound of significant interest, not merely as a synthetic building block, but as a potential bioactive agent in its own right.[1] The foundational isoquinoline core, combined with the modulating influence of the 5-methoxy group, suggests plausible interactions with CNS targets and critical cell signaling pathways, such as the PI3K/AKT/mTOR cascade.[1][7][8]

The lack of direct biological data should not be viewed as a limitation, but rather as an opportunity. The systematic, multi-phase research workflow detailed in this guide provides a robust framework for any research group to unlock the therapeutic potential of this and other under-investigated isoquinoline derivatives. By progressing from broad screening to detailed mechanistic studies, the scientific community can methodically build a comprehensive biological profile for this compound, paving the way for its potential development in neurology, oncology, or inflammatory diseases.

References

- 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 103030-69-9. Benchchem.

- 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Smolecule.

- 5-Methoxyisoquinoline | C10H9NO | CID 13754283. PubChem - NIH.

- This compound. MySkinRecipes.

- Sharma, D., et al. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central.

- Suppression of TLRs Signaling Pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine. PubMed.

- The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells. PubMed.

- Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. PubMed Central.

- This compound - Safety Data Sheet. ChemicalBook.

- 6-Methoxyisoquinoline-5-carboxylic Acid. Benchchem.

- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate.

- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.

- Two-directional synthesis and biological evaluation of alkaloid 5-epi-cis-275B'. The Royal Society of Chemistry.

- Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI.

- Biologically active isoquinoline alkaloids covering 2014–2018. ResearchGate.

- 4-Methoxyisoquinoline | 36034-54-5. Benchchem.

Sources

- 1. 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 103030-69-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxyisoquinoline | 36034-54-5 | Benchchem [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 29969-26-4 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Isoquinoline Scaffold

An In-Depth Technical Guide to 5-Methoxyisoquinoline Hydrochloride for Researchers and Drug Development Professionals

The isoquinoline core is a privileged heterocyclic motif that forms the structural backbone of numerous natural products, particularly alkaloids, and synthetic pharmaceuticals.[1][2] These compounds exhibit a vast spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and neuroprotective effects.[1][3] The specific substitution pattern on the isoquinoline ring system profoundly influences the molecule's pharmacological profile. This compound, a derivative featuring a methoxy group at the C5 position, serves as a crucial chemical intermediate and building block in medicinal chemistry.[4] The methoxy group, an electron-donating substituent, can significantly alter the electronic properties of the aromatic system, thereby modulating its reactivity and interaction with biological targets.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, characterization, biological context, and applications of this compound, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

This compound is the salt form of 5-methoxyisoquinoline, which enhances its stability and solubility in aqueous media for experimental use. The core structure consists of a fused benzene and pyridine ring.

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₁₀ClNO | [6] |

| Molecular Weight | 195.65 g/mol | [4][6] |

| CAS Number | 1418117-87-9 | [6][7] |

| Appearance | White to light yellow crystalline powder | [5] |

| Storage Conditions | Room temperature, under inert atmosphere, keep dry | [4][6] |

| Parent Compound (5-Methoxyisoquinoline) | C₁₀H₉NO | [8] |

| Parent MW | 159.18 g/mol | [8] |

Synthesis and Structural Elucidation

The construction of the isoquinoline skeleton is a well-established area of organic synthesis. While various methods exist, the Bischler-Napieralski and Pictet-Spengler reactions are cornerstone strategies for creating the core structure from β-arylethylamine precursors.[9] The choice of starting material is critical; for 5-methoxyisoquinoline, a synthesis would logically commence from a meta-methoxy-substituted phenethylamine derivative.

General Synthetic Approach: Bischler-Napieralski Reaction

This powerful intramolecular cyclization reaction is a preferred method for synthesizing 3,4-dihydroisoquinolines, which can then be aromatized to the desired isoquinoline. The causality behind this choice lies in its reliability and the commercial availability of the necessary precursors.

Caption: Generalized workflow for the synthesis of 5-Methoxyisoquinoline HCl.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding, which is a cornerstone of trustworthy synthetic chemistry.

-

Step 1: N-Formylation of 2-(3-methoxyphenyl)ethan-1-amine.

-

Dissolve 2-(3-methoxyphenyl)ethan-1-amine in an excess of ethyl formate.

-

Reflux the mixture for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Remove the excess ethyl formate under reduced pressure to yield the crude N-(2-(3-methoxyphenyl)ethyl)formamide.

-

Purify the amide via column chromatography on silica gel.

-

Validation: Confirm the structure of the purified amide using ¹H NMR and IR spectroscopy. The IR spectrum should show a characteristic amide C=O stretch (~1650 cm⁻¹).

-

-

Step 2: Bischler-Napieralski Cyclization.

-

Dissolve the purified amide from Step 1 in a dry, non-protic solvent such as acetonitrile or toluene.

-

Add a dehydrating agent (e.g., phosphorus oxychloride, POCl₃) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully quench with ice water. Basify with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic extracts, filter, and concentrate to yield crude 5-methoxy-3,4-dihydroisoquinoline.

-

Validation: Characterize the product by ¹H NMR and Mass Spectrometry (MS) to confirm the formation of the cyclized product and its molecular weight.

-

-

Step 3: Dehydrogenation to 5-Methoxyisoquinoline.

-

Dissolve the dihydroisoquinoline from Step 2 in a high-boiling solvent like xylene or decalin.

-

Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).[10]

-

Heat the mixture to reflux for 6-12 hours.[10]

-

Cool the mixture, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 5-methoxyisoquinoline by column chromatography.

-

Validation: Full spectral analysis is required. ¹H NMR should show only aromatic and methoxy protons, confirming aromatization. ¹³C NMR and high-resolution MS (HRMS) will confirm the elemental composition.

-

-

Step 4: Formation of the Hydrochloride Salt.

-

Dissolve the purified 5-methoxyisoquinoline base in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether or bubble dry HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Validation: The melting point of the salt should be sharp. Elemental analysis should confirm the C, H, N, and Cl content.

-

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic methods.[11]

-

¹H NMR (Nuclear Magnetic Resonance): The spectrum should be consistent with the proposed structure. Key expected signals include a singlet for the methoxy group protons (~4.0 ppm), and distinct signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the isoquinoline ring system. The specific coupling patterns of these aromatic protons are definitive for confirming the 5-position substitution.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.[12] Key absorbances would include C-H stretches from the aromatic ring and the methyl group, C=C and C=N stretching vibrations from the isoquinoline core, and a C-O stretch for the methoxy ether linkage.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.[13] For the free base, the molecular ion peak [M]⁺ would be observed at m/z 159. For the hydrochloride salt, analysis would typically show the peak for the protonated free base [M+H]⁺ at m/z 160.

Biological Activity and Putative Mechanisms of Action

While specific extensive studies on this compound are limited, the broader class of isoquinoline alkaloids is known for a wide array of pharmacological activities.[2][3] Its structural similarity to endogenous neurochemicals and other psychoactive alkaloids suggests that its primary biological targets likely reside within the central nervous system (CNS).

The mechanism of action for many bioactive tetrahydroisoquinolines involves the modulation of neurotransmitter systems.[5] It is plausible that 5-methoxyisoquinoline could serve as a scaffold for ligands targeting dopamine and serotonin receptors or for inhibitors of key enzymes like monoamine oxidase (MAO).[9] The methoxy group at the C5 position is critical, as it can influence receptor binding affinity and selectivity through steric and electronic effects.

Caption: Putative mechanism via G-protein coupled receptor (GPCR) modulation.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.[4][9]

-

Scaffold for Library Synthesis: In drug discovery, it serves as a foundational structure (a scaffold) for creating large libraries of related compounds. By performing various chemical reactions at different positions on the isoquinoline ring, chemists can generate thousands of derivatives for high-throughput screening against biological targets.

-

Precursor for Bioactive Molecules: It is a key precursor for synthesizing more complex molecules, including potential therapeutic agents for neurological disorders.[14][15] The isoquinoline core is present in many FDA-approved drugs.

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 5-methoxyisoquinoline and evaluating the biological activity of the resulting analogs, researchers can elucidate the structural requirements for a desired pharmacological effect. This is a fundamental process in lead optimization.

Experimental Workflow: From Intermediate to Lead Candidate

The following diagram illustrates a typical workflow in a medicinal chemistry program where an intermediate like this compound would be utilized.

Caption: A typical medicinal chemistry workflow utilizing a core scaffold.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as hazardous.[6][7]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

All handling should be performed in a well-ventilated fume hood.

-

Toxicological properties such as acute toxicity (LD50) and carcinogenicity have not been fully investigated.[7] Therefore, the compound should be handled with care, assuming it is potentially toxic.

Conclusion and Future Directions

This compound is a valuable chemical entity for research and development, particularly in the field of medicinal chemistry. Its utility as a synthetic building block for creating novel compounds with potential therapeutic value is well-established. While detailed biological data for this specific molecule is not abundant, its structural features point towards potential activity within the central nervous system. Future research should focus on the synthesis and biological evaluation of novel derivatives, exploring their potential as modulators of key neurological targets. Furthermore, comprehensive toxicological profiling would be necessary for any derivatives considered for further development. The continued exploration of the chemical space around the isoquinoline scaffold, enabled by intermediates like this compound, promises to yield new insights and potential therapeutic agents.

References

- Smolecule. (n.d.). 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- Benchchem. (n.d.). 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 103030-69-9.

- ChemicalBook. (2022). This compound - Safety Data Sheet.

- ChemicalBook. (n.d.). 5-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE.

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C10H10ClNO, 10 grams. Retrieved from [Link]

- ChemicalBook. (n.d.). 5-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE Safety Data Sheet.

- ChemicalBook. (n.d.). This compound manufacturers and suppliers.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40009, (1R)-(+)-6-Hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

- Chem-Impex. (n.d.). 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- MySkinRecipes. (n.d.). This compound.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13754283, 5-Methoxyisoquinoline. Retrieved from [Link]

- Sharma, D., et al. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central.

- National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

- Chem-Impex. (n.d.). 5-Hydroxymethylisoquinoline.

-

PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

- ResearchGate. (2024). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

- ResearchGate. (n.d.). Biologically active isoquinoline alkaloids covering 2014–2018.

-

Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594375, 7-Methoxyisoquinoline. Retrieved from [Link]

-

Shang, X. F., et al. (2020). Biologically active isoquinoline alkaloids covering 2014-2018. Medicinal Research Reviews. Retrieved from [Link]

- ResearchGate. (2024). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.

- MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.

- ScienceDirect. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night.

- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.

- Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.

- National Institutes of Health. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.

Sources

- 1. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Buy 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 29969-26-4 [smolecule.com]

- 6. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 5-Methoxyisoquinoline | C10H9NO | CID 13754283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 103030-69-9 | Benchchem [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

5-Methoxyisoquinoline hydrochloride CAS number 540522-61-0

An In-depth Technical Guide to 5-Methoxyisoquinoline Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS Number: 540522-61-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its synthesis, potential applications, and analytical validation. We will explore its core properties, plausible mechanisms of action inferred from related structures, and its role as a strategic intermediate in the synthesis of novel therapeutic agents.

Core Concepts: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets with high affinity.[1] This scaffold is found in numerous natural alkaloids, such as morphine and papaverine, and is a core component of many clinically approved drugs.[1][2] this compound represents a functionally decorated version of this core, offering chemists a versatile starting point for creating libraries of novel compounds for structure-activity relationship (SAR) studies.[3] The methoxy group at the 5-position significantly influences the electron density of the aromatic ring, which can modulate the molecule's reactivity and its interactions with biological targets.[4][5]

Chemical Identity and Structure

This compound is the salt form of 5-methoxyisoquinoline, enhancing its stability and solubility in aqueous media for experimental use.

Caption: Chemical structure of this compound.

Physicochemical Properties and Analytical Characterization

Precise characterization is fundamental to ensuring the purity and identity of a research compound. The properties of this compound are summarized below.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 540522-61-0 (HCl salt); 90806-58-9 (Free Base) | [6] |

| Molecular Formula | C₁₀H₁₀ClNO | [7] |

| Molecular Weight | 195.65 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Purity | Typically ≥95-97% | [7][8] |

| Storage | Room temperature, under inert atmosphere, keep dry | [5][7] |

Analytical Methodologies: A Self-Validating Approach

Ensuring the quality of each batch is paramount. A robust analytical workflow validates the identity and purity of this compound. The International Council for Harmonisation (ICH) guidelines provide a framework for validating such methods, focusing on parameters like accuracy, precision, specificity, linearity, and range.[9][10]

Protocol: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol describes a standard method for determining the purity of this compound. The principle relies on separating the target compound from any impurities on a reversed-phase column, with detection by UV absorbance.

1. Instrumentation and Materials:

- HPLC system with UV-Vis detector (e.g., Agilent 1260 Infinity)[11]

- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[9][12]

- Acetonitrile (HPLC grade)

- Water (Ultrapure)

- Formic acid or Acetic Acid (0.1%)